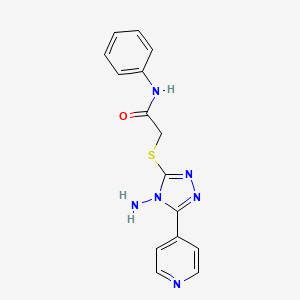

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and an acetamide-thioether moiety at position 2. The amino group at position 4 enhances its hydrogen-bonding capacity, which is critical for pharmacological interactions. Synthesized via alkylation of 1,2,4-triazole-3-thione derivatives, this compound exhibits notable anti-inflammatory activity, surpassing the efficacy of the reference drug diclofenac in preclinical models . Its molecular formula is C₁₆H₁₅N₆OS, with a molecular weight of 347.4 g/mol. Key physicochemical properties include a calculated XlogP of 2.1 (moderate lipophilicity) and a topological polar surface area of 133 Ų, indicative of favorable membrane permeability and solubility .

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6OS/c16-21-14(11-6-8-17-9-7-11)19-20-15(21)23-10-13(22)18-12-4-2-1-3-5-12/h1-9H,10,16H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKCPIOUNHKBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by reacting isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate.

Thioether Formation: The triazole derivative is then reacted with a suitable thiolating agent, such as thiourea, to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether derivative with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the nitro group in the pyridine ring, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).

Biological Studies: The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.

Chemical Biology: It is used as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares structural features, physicochemical properties, and bioactivity of the target compound with structurally related analogs:

Key Findings

Anti-Inflammatory Activity: The target compound and AS111 (pyridin-2-yl analog) demonstrate superior anti-inflammatory activity compared to diclofenac, attributed to the amino group at position 4 and arylacetamide substituents. Compounds lacking the 4-amino group (e.g., 5o, 5q) show reduced or unconfirmed bioactivity, highlighting the importance of this moiety for COX-2 binding .

Impact of Substituents :

- Pyridine Position : Pyridin-4-yl derivatives (target compound) exhibit higher metabolic stability than pyridin-2-yl analogs (e.g., AS111) due to reduced steric hindrance in enzyme binding pockets .

- Thioether Modifications : Replacing the phenylacetamide group with acetonitrile (5o ) or fluorobenzyl (5q ) reduces anti-inflammatory activity but improves crystallinity (higher melting points) .

- Lipophilicity : Higher XlogP values (e.g., 5q at 3.2) correlate with increased membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .

Heterocyclic Variations: Thiophene-substituted analogs (e.g., CAS 586989-80-2) show moderate activity, suggesting that pyridine is more effective than other heterocycles for COX-2 targeting . Furan derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetanilides) exhibit anti-exudative activity but lower potency than pyridine-based compounds .

Synthetic Accessibility :

Biological Activity

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

- Triazole Ring : Imparts significant biological activity.

- Thioether Linkage : Enhances interaction with biological targets.

- Amino and Phenyl Groups : Contribute to the overall reactivity and specificity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Cellular Interference : It may disrupt cellular processes by interfering with signaling pathways or DNA replication.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 8–32 µg/mL. -

Antifungal Properties :

Research indicated that this compound showed potent antifungal effects against Candida albicans, with an MIC of 16 µg/mL. The mechanism was attributed to the disruption of fungal cell membrane integrity. -

Anticancer Activity :

In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. IC50 values ranged from 10 to 20 µM across different cell lines, indicating its potential as a lead compound in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.